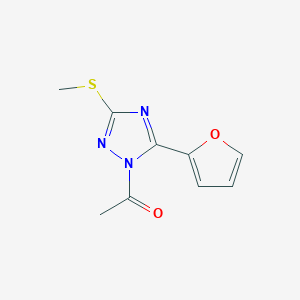![molecular formula C16H18N4 B12912923 N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-18-8](/img/structure/B12912923.png)
N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development . The structure of this compound includes an imidazo[1,2-a]pyrazine core with a 4-isopropylphenyl group and an N-methylamine substituent, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyrazine derivative.
Introduction of the 4-isopropylphenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-isopropylphenyl halide and a suitable catalyst.
N-Methylation: The final step involves the methylation of the nitrogen atom on the imidazo[1,2-a]pyrazine core, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring and the imidazo[1,2-a]pyrazine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or catalytic).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis for the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mécanisme D'action
The mechanism of action of 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness: 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-isopropylphenyl group and the N-methylamine substituent can influence its binding affinity to biological targets and its overall pharmacokinetic profile .
Propriétés
Numéro CAS |
787591-18-8 |
|---|---|
Formule moléculaire |
C16H18N4 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
N-methyl-3-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H18N4/c1-11(2)12-4-6-13(7-5-12)14-10-19-16-15(17-3)18-8-9-20(14)16/h4-11H,1-3H3,(H,17,18) |
Clé InChI |
CECPLRHNMCHBPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)




![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)

